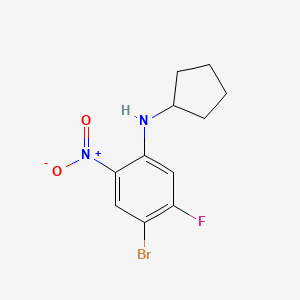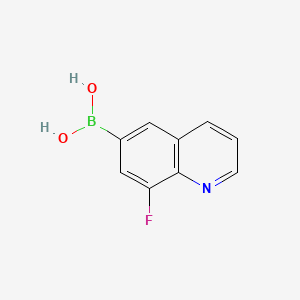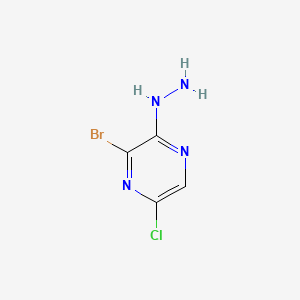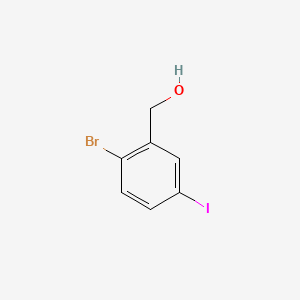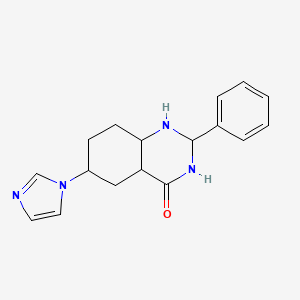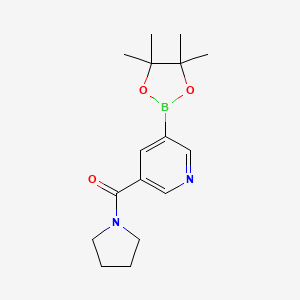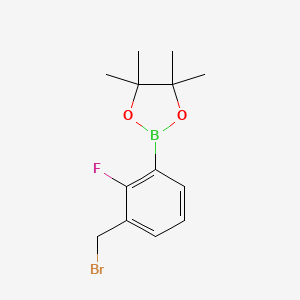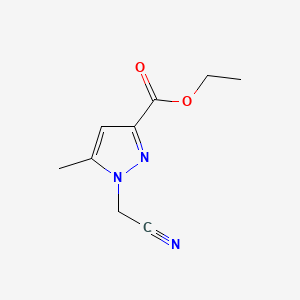![molecular formula C6H11ClN2O2 B572760 (R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride CAS No. 1212327-95-1](/img/structure/B572760.png)
(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a unique bicyclic structure, combining an oxazolidine ring fused to a pyrazine ring, which contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions.
Formation of the Pyrazine Ring: The oxazolidine intermediate is then reacted with a diaminopyrazine derivative under controlled conditions to form the bicyclic structure.
Resolution of Enantiomers: The racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the ®-enantiomer.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or catalytic hydrogenation, resulting in the reduction of the pyrazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the bicyclic structure, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides under appropriate conditions.
Major Products:
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Reduced pyrazine derivatives, amines.
Substitution Products: Halogenated compounds, alkylated or arylated derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations, enhancing reaction rates and selectivity.
Synthesis: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, making it valuable in biochemical research and drug discovery.
Protein Interaction Studies: Its unique structure allows it to interact with proteins in a specific manner, aiding in the study of protein-ligand interactions.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Diagnostic Tools: It can be used in the development of diagnostic agents for imaging and disease detection.
Industry:
Material Science: The compound’s properties make it useful in the development of new materials with specific functionalities, such as polymers and coatings.
Agriculture: It is explored for its potential use in agrochemicals, including pesticides and herbicides.
作用機序
The mechanism of action of ®-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites or binding pockets, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved.
類似化合物との比較
(S)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one Hydrochloride: The enantiomer of the compound, with similar but distinct biological activities.
Oxazolidinones: Compounds with a similar oxazolidine ring, used in antibiotics like linezolid.
Pyrazines: Compounds with a pyrazine ring, found in various pharmaceuticals and agrochemicals.
Uniqueness: ®-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride stands out due to its unique combination of an oxazolidine and pyrazine ring, providing a distinct set of chemical and biological properties. Its chiral nature adds another layer of specificity in its interactions and applications.
This detailed overview highlights the significance and versatility of ®-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride in various scientific domains
特性
IUPAC Name |
(8aR)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c9-6-8-2-1-7-3-5(8)4-10-6;/h5,7H,1-4H2;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFDJLDMYYSLHW-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@H](CN1)COC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655071 |
Source


|
| Record name | (8aR)-Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212327-95-1 |
Source


|
| Record name | (8aR)-Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
